molecular formula C5H5NO3S B1611905 2-Methoxy-1,3-thiazole-5-carboxylic acid CAS No. 716362-09-3

2-Methoxy-1,3-thiazole-5-carboxylic acid

Cat. No. B1611905
M. Wt: 159.17 g/mol
InChI Key: GXPOIOYVYNLHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09409895B2

Procedure details

2-Methoxythiazole-5-carboxylic acid (step 1) (45.5 mg, 0.286 mmol) was solubilised in MeOH (2 ml) and treated with 5.4M NaOMe in MeOH (212 μl, 1.143 mmol) followed by 2M NaOH (572 μl, 1.143 mmol). The reaction mixture was refluxed overnight and after cooling to RT, the solvent was evaporated under reduced pressure. The residue was acidified with 6M aqueous hydrochloric acid and aqueous layer extracted with EtOAc. The organics were combined and dried over MgSO4 (anh) filtered and evaporated under reduced pressure resulting in a pale yellow solid.
Quantity
45.5 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
212 μL
Type
solvent
Reaction Step Two
Name
Quantity
572 μL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[S:4][C:5]([C:8]([OH:10])=[O:9])=[CH:6][N:7]=1.C[O-].[Na+].[OH-].[Na+]>CO>[O:2]=[C:3]1[NH:7][CH:6]=[C:5]([C:8]([OH:10])=[O:9])[S:4]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
45.5 mg
Type
reactant
Smiles
COC=1SC(=CN1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
212 μL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
572 μL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4 (anh)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
resulting in a pale yellow solid

Outcomes

Product
Name
Type
Smiles
O=C1SC(=CN1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.